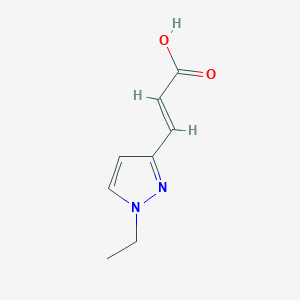
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPPA is a derivative of pyrazole and has been extensively studied for its biological activities and pharmacological properties.
Mécanisme D'action
The mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of COX-2. COX-2 is an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. It has been found to inhibit the activity of COX-2, an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to reduce oxidative stress and protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. However, one limitation of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid in humans.
Orientations Futures
There are several future directions for the study of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. One area of research is the development of new drugs based on (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities, which makes it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. Further studies are needed to determine the exact mechanism of action of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid and its potential applications in the field of medicine.
Méthodes De Synthèse
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with hydrazine hydrate and acetylacetone. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl bromoacetate. The resulting product is then treated with potassium hydroxide to yield (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid. The synthesis of (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid requires careful handling and purification steps to ensure the purity of the final product.
Applications De Recherche Scientifique
(E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antioxidant activities. (E)-3-(1-Ethylpyrazol-3-yl)prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQDRKJOFFLE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



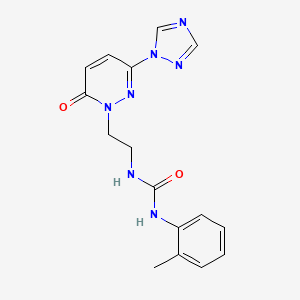

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
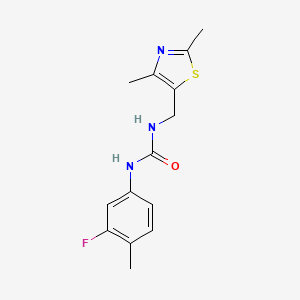
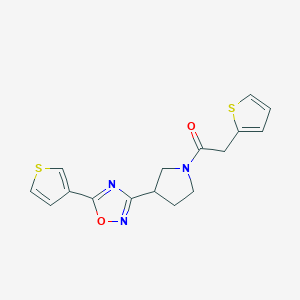

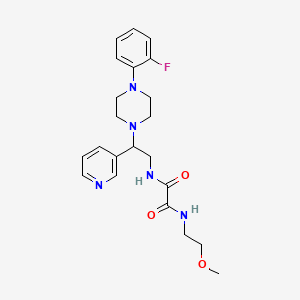
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

